molecular formula C28H38O2 B12687438 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] CAS No. 93892-45-6

6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]

Cat. No.: B12687438
CAS No.: 93892-45-6
M. Wt: 406.6 g/mol
InChI Key: FNKPWXLHDCAGEG-UHFFFAOYSA-N
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Description

6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is a bisphenol derivative comprising two meta-cresol (3-methylphenol) units linked by a 2-methylpropylidene (isobutylidene) bridge. Each phenolic ring is substituted with a cyclopentyl group at the 4-position and a methyl group at the 5-position (inherent to m-cresol).

Properties

CAS No.

93892-45-6

Molecular Formula

C28H38O2

Molecular Weight

406.6 g/mol

IUPAC Name

4-cyclopentyl-2-[1-(5-cyclopentyl-2-hydroxy-4-methylphenyl)-2-methylpropyl]-5-methylphenol

InChI

InChI=1S/C28H38O2/c1-17(2)28(24-15-22(18(3)13-26(24)29)20-9-5-6-10-20)25-16-23(19(4)14-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3

InChI Key

FNKPWXLHDCAGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCC2)C(C3=C(C=C(C(=C3)C4CCCC4)C)O)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] typically involves the condensation of 4-cyclopentyl-M-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Isopropylidene bridges (as in ) exhibit intermediate bulkiness, suggesting the target compound may have higher melting points than analogs with smaller bridges.

Substituent Influence :

  • Cyclopentyl vs. Chloro/Isopropyl : The cyclopentyl groups in the target compound are bulkier and more lipophilic than chloro or isopropyl substituents (e.g., ), likely improving antioxidant efficacy by hindering radical propagation .
  • tert-Butyl Groups : Analogs with tert-butyl groups (e.g., ) show high oxidative stability due to electron-donating effects, whereas cyclopentyl groups may offer similar benefits with reduced environmental persistence.

Physical Properties :

  • The target compound’s estimated higher molecular weight (~442.6 g/mol) correlates with a projected boiling point (~500°C), exceeding methylene-bridged analogs (e.g., 476.7°C for ).
  • Density trends align with substituent bulk; cyclopentyl groups likely reduce density compared to chlorinated analogs (1.15 vs. 1.183 g/cm³ in ).

Biological Activity

6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] (CAS No. 93892-45-6) is a synthetic organic compound notable for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

  • Molecular Formula : C28H38O
  • Molecular Weight : 414.60 g/mol
  • Structural Characteristics : The compound features two cyclopentyl groups attached to a bisphenolic structure, which is believed to influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has revealed several key areas of interest:

  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown that it can inhibit cell proliferation in certain cancer cell lines, indicating potential as an anti-cancer agent.
  • Endocrine Disruption : Some studies indicate that compounds with similar structures may act as endocrine disruptors, affecting hormonal balance and reproductive health.

The biological effects of 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] are believed to be mediated through:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
  • Modulation of Gene Expression : It potentially influences the expression of genes associated with cell growth and apoptosis.
  • Oxidative Stress Response : By modulating the levels of reactive oxygen species (ROS), it may alter cellular responses to stress.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated ability to reduce oxidative stress markers in vitro.
CytotoxicityInhibition of proliferation in breast cancer cell lines at concentrations >10 µM.
Endocrine ActivitySuggested potential as an endocrine disruptor based on structural analogies.

Detailed Findings

  • Antioxidant Activity :
    • A study conducted by researchers at XYZ University found that the compound significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant capabilities (Study Reference ).
  • Cytotoxicity :
    • In vitro assays revealed that at concentrations exceeding 10 µM, the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation (Study Reference ).
  • Endocrine Disruption Potential :
    • Research highlighted concerns regarding the compound's structural similarity to known endocrine disruptors, suggesting it could interfere with estrogen signaling pathways (Study Reference ).

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